1,4-Benzoquinone dioxime

Catalog No.
S585522
CAS No.
105-11-3
M.F
C6H6N2O2
M. Wt
138.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Benzoquinone dioxime

CAS Number

105-11-3

Product Name

1,4-Benzoquinone dioxime

IUPAC Name

N-(4-nitrosophenyl)hydroxylamine

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

InChI

InChI=1S/C6H6N2O2/c9-7-5-1-2-6(8-10)4-3-5/h1-4,7,9H

InChI Key

DZCCLNYLUGNUKQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NO)N=O

Solubility

less than 0.1 mg/mL at 72.5° F (NTP, 1992)
SOL IN HOT WATER

Synonyms

1,4-benzoquinone dioxime, 1,4-benzoquinone dioxime, copper salt, p-benzoquinone dioxime, para-benzoquinone dioxime

Canonical SMILES

C1=CC(=CC=C1NO)N=O
  • Rubber Industry

    BDX has historically been used as a vulcanizing agent for rubber. This process strengthens and improves the properties of rubber by forming cross-links between rubber molecules [Source: American Chemical Society - vulcanization, ]. However, due to concerns about its potential health risks, its use in this application has largely been discontinued.

  • Biological Studies

    BDX has been studied for its potential effects on various biological processes. It has been shown to:

    • Inhibit the growth of certain types of bacteria and fungi [Source: National Library of Medicine - 1,4-Benzoquinone dioxime, ].
    • Affect the function of immune cells [Source: National Library of Medicine - 1,4-Benzoquinone (para-quinone) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide, ].

1,4-Benzoquinone dioxime is an organic compound with the molecular formula C6_6H6_6N2_2O2_2 and a molecular weight of 138.12 g/mol. It appears as pale yellow to brown crystals or powder and has a melting point of approximately 243 °C. The compound is known for its stability under normal conditions but is incompatible with strong acids and oxidizing agents . Its solubility in dioxane is noted, while it is insoluble in water, with a low water solubility of less than 0.01 g/100 mL at 22.5 °C .

Due to its multifunctional nature. It acts as an oxidizing agent and can undergo reactions typical for α,β-unsaturated ketones. Notably, it can regenerate carbonyl compounds from their oximes using superoxide ions generated in situ . The compound can also be involved in the Thiele reaction, where it reacts with acetic anhydride and sulfuric acid to yield hydroxyquinol derivatives .

The biological effects of 1,4-benzoquinone dioxime include mutagenic properties, as it has been identified as a direct-acting mutagen in Salmonella typhimurium TA982. Additionally, it has been classified as a sex-specific carcinogen in rats, particularly inducing tumors in the urinary bladder of female rats . Its toxicity profile indicates moderate toxicity upon ingestion and potential carcinogenic risks .

Synthesis of 1,4-benzoquinone dioxime can be achieved through several methods:

  • Oxidation of Hydroquinone: This method involves the oxidation of hydroquinone to form 1,4-benzoquinone, which can subsequently be converted into its dioxime derivative.
  • Direct Reaction with Hydroxylamine: The reaction of 1,4-benzoquinone with hydroxylamine yields 1,4-benzoquinone dioxime.
  • Phase Transfer Catalysis: Utilizing phase transfer reactions to generate superoxide ions can facilitate the oxidative regeneration of carbonyl compounds from their oximes .

Interaction studies involving 1,4-benzoquinone dioxime focus on its mutagenic properties and potential carcinogenicity. Research has indicated that exposure may lead to genetic defects and other health issues due to its reactive nature and ability to form adducts with cellular components . The compound's interactions with biological systems are crucial for understanding its safety profile and regulatory considerations.

Several compounds share structural similarities or functional properties with 1,4-benzoquinone dioxime:

Compound NameMolecular FormulaKey Characteristics
1,4-BenzoquinoneC6_6H4_4O2_2Acts as an oxidizing agent; used in organic synthesis
2,3-Dichloro-5,6-dicyano-1,4-benzoquinoneC6_6Cl2_2N2_2O2_2Stronger oxidant; used for dehydrogenation reactions
ChloranilC6_6Cl4_4O2_2Potent oxidant; used in various synthetic applications
Monochloro-p-benzoquinoneC6_6ClO2_2Milder oxidant; utilized in organic synthesis

Uniqueness: What sets 1,4-benzoquinone dioxime apart from these similar compounds is its specific biological activity as a mutagen and carcinogen, alongside its unique role as a rubber accelerator and reagent in organic synthesis. The presence of two oxime groups distinguishes it from other benzoquinones that may not exhibit the same level of biological reactivity or utility in industrial applications .

Physical Description

P-quinone dioxime appears as pale yellow crystals or brown powder. (NTP, 1992)
DryPowder, WetSolid

Color/Form

PALE YELLOW NEEDLES FROM WATER

XLogP3

1.1

LogP

1.49 (LogP)
log Kow = 1.49

Melting Point

464 °F (decomposes) (NTP, 1992)

UNII

MGE6YH92Q2

GHS Hazard Statements

Aggregated GHS information provided by 149 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (45.64%): Flammable solid [Danger Flammable solids];
H301 (13.42%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (86.58%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (49.66%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (16.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (66.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (44.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (18.12%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (48.32%): Suspected of causing cancer [Warning Carcinogenicity];
H411 (17.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

105-11-3

Methods of Manufacturing

REACTION BETWEEN P-BENZOQUINONE AND AN EXCESS OF HYDROXYLAMINE
PARA-QUINONE IS...USED AS A CHEMICAL INTERMEDIATE TO MAKE...ITS DIOXIME...

General Manufacturing Information

Rubber product manufacturing
2,5-Cyclohexadiene-1,4-dione, 1,4-dioxime: ACTIVE

Dates

Modify: 2023-08-15

1,4-Benzoquinone dioxime


PMID: 10476392   DOI:

Abstract




para-Benzoquinone dioxime


PMID: 6957381   DOI:

Abstract




In vivo genotoxicity studies with p-benzoquinone dioxime

C Westmoreland, E George, M York, D Gatehouse
PMID: 1732106   DOI: 10.1002/em.2850190109

Abstract

P-Benzoquinone dioxime (BQD) appears to be a sex-specific rat carcinogen inducing tumours of the urinary bladder in female rats. The present paper shows that BQD is a direct-acting mutagen in Salmonella typhimurium TA98, confirming published data. In contrast to this in vitro data, negative results were obtained after oral administration of BQD to female rats in both the bone marrow micronucleus test and the in vivo liver UDS test. BQD did, however, induce a marked effect upon S-phase synthesis in the livers of female rats between 14 and 48 hr after a single oral dose of 250 mg/kg. A similar effect was also observed in the livers of male rats. There was no evidence of hepatotoxicity (in terms of elevated liver enzyme levels) after treatment of female rats with the compound indicating that the increase in cell proliferation was due to a direct mitogenic effect of BQD in this organ. Some liver mitogens have been found to be liver carcinogens; this does not appear to be the case for BQD. Nevertheless, the mitogenic activity of this compound might play a contributory role to the induction of bladder cancer in rats if it also acted as a mitogen in this tissue. Further studies are indicated, measuring genotoxicity and cell-proliferative activity in the bladder in order to further elucidate the mechanism of action of this compound as a rodent carcinogen.


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